
6-Cyclobutoxyhexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclobutoxyhexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxyhexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of hexane-1-sulfonyl chloride with cyclobutanol under suitable conditions. The reaction typically requires a base, such as pyridine, to facilitate the formation of the sulfonyl chloride .
Another method involves the use of continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols. This method employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .
Industrial Production Methods
Industrial production of sulfonyl chlorides often involves the chlorosulfonation of aromatic rings. This method requires hazardous reagents and is typically carried out under controlled conditions to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclobutoxyhexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides or other derivatives.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, oxidizing agents like DCH, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonyl fluorides, and other sulfonyl derivatives .
Wissenschaftliche Forschungsanwendungen
6-Cyclobutoxyhexane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Sulfonyl chlorides are key intermediates in the synthesis of sulfonamide drugs, which have antibacterial and other pharmacological properties.
Material Science: This compound is used in the development of functionalized materials through click chemistry.
Wirkmechanismus
The mechanism of action of 6-Cyclobutoxyhexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsulfonyl Chloride: Another sulfonyl chloride with similar reactivity but different applications.
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in various organic reactions.
Tosyl Chloride:
Uniqueness
6-Cyclobutoxyhexane-1-sulfonyl chloride is unique due to its cyclobutoxy group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Eigenschaften
Molekularformel |
C10H19ClO3S |
|---|---|
Molekulargewicht |
254.77 g/mol |
IUPAC-Name |
6-cyclobutyloxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c11-15(12,13)9-4-2-1-3-8-14-10-6-5-7-10/h10H,1-9H2 |
InChI-Schlüssel |
LZYZVXDUMKKCDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OCCCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


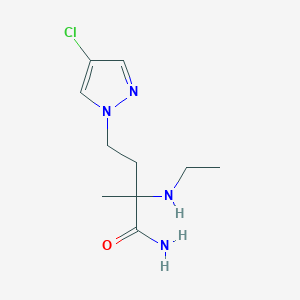
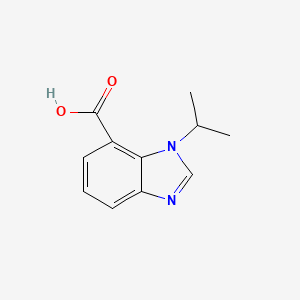
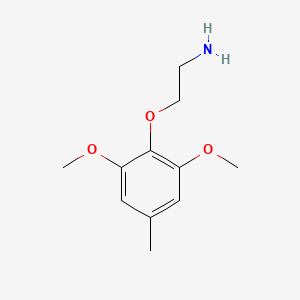
![Ethyl2-(4-chlorophenyl)-3-[(propan-2-yl)amino]propanoate](/img/structure/B13536523.png)

![3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13536535.png)

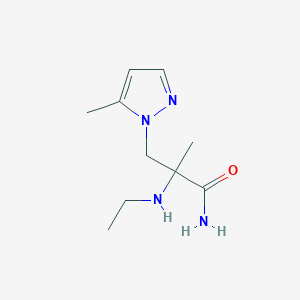



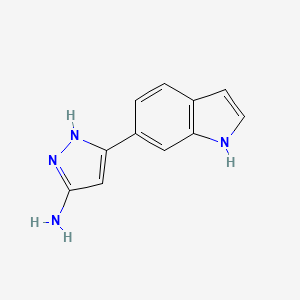
![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)
![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)
